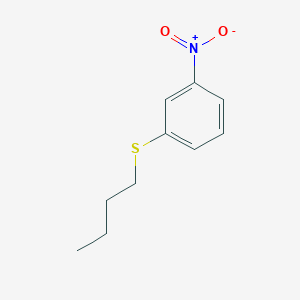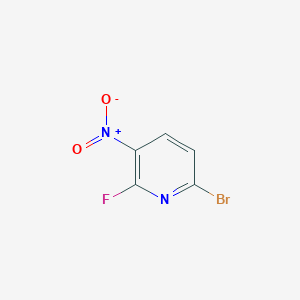
1-(2-Methoxy-ethoxy)-3-nitro-benzene
Descripción general
Descripción
1-(2-Methoxy-ethoxy)-3-nitro-benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) and a methoxy-ethoxy group (-OCH2CH2OCH3) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-ethoxy)-3-nitro-benzene typically involves the nitration of 1-(2-Methoxy-ethoxy)-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and to enhance safety by minimizing the handling of hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-ethoxy)-3-nitro-benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The methoxy-ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the methoxy-ethoxy group.
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 1-(2-Methoxy-ethoxy)-3-amino-benzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-ethoxy)-3-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be modified to create derivatives with potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-ethoxy)-3-nitro-benzene depends on its chemical structure and the functional groups present. The nitro group is known to undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy-ethoxy group can influence the compound’s solubility and reactivity, affecting its interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: A glycol ether used as a solvent with similar structural features.
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Another compound with a methoxy-ethoxy group, used in various chemical applications.
Uniqueness
1-(2-Methoxy-ethoxy)-3-nitro-benzene is unique due to the combination of its nitro and methoxy-ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Propiedades
IUPAC Name |
1-(2-methoxyethoxy)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXOUNZKSILZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














